molecular formula C8H13NOSi B8641508 3-Trimethylsilyloxypyridine CAS No. 41571-88-4

3-Trimethylsilyloxypyridine

Cat. No.: B8641508
CAS No.: 41571-88-4
M. Wt: 167.28 g/mol
InChI Key: KFFLURFUDWDCFK-UHFFFAOYSA-N
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Description

3-Trimethylsilyloxypyridine is a pyridine derivative featuring a trimethylsilyloxy (-OSi(CH₃)₃) group at the 3-position of the aromatic ring. This compound is primarily utilized in organic synthesis as a protective group for hydroxyl functionalities or as an intermediate in catalytic reactions. The trimethylsilyl (TMS) group enhances steric bulk and modifies electronic properties, making the compound valuable in regioselective transformations.

Properties

CAS No.

41571-88-4

Molecular Formula

C8H13NOSi

Molecular Weight

167.28 g/mol

IUPAC Name

trimethyl(pyridin-3-yloxy)silane

InChI

InChI=1S/C8H13NOSi/c1-11(2,3)10-8-5-4-6-9-7-8/h4-7H,1-3H3

InChI Key

KFFLURFUDWDCFK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-trimethylsilyloxypyridine with structurally related compounds, highlighting molecular formulas, substituent effects, and applications.

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications Reference
4-Methoxy-3-(trimethylsilyl)pyridine C₉H₁₅NOSi 181.31 4-OCH₃, 3-Si(CH₃)₃ Intermediate in nucleophilic substitutions; enhanced steric hindrance
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine C₁₀H₁₂ClNSi 209.54 (calc.) 4-Cl, 3-C≡C-Si(CH₃)₃ Building block for cross-coupling reactions; high thermal stability
3-Methoxy-4-(trifluoromethyl)pyridine C₇H₆F₃NO 177.12 3-OCH₃, 4-CF₃ High purity (98%); used in pharmaceutical synthesis
3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine C₁₃H₁₇NO₂Si 247.09 (calc.) 3-CH(OCH₃)₂, 5-C≡C-Si(CH₃)₃ Dual functionality for modular synthesis

Electronic and Steric Effects

  • Trimethylsilyl vs. Trifluoromethyl Groups :

    • The TMS group is electron-donating via σ-π conjugation, reducing pyridine’s electrophilicity. In contrast, trifluoromethyl (CF₃) groups (e.g., in 3-methoxy-4-(trifluoromethyl)pyridine ) are strongly electron-withdrawing , enhancing reactivity toward nucleophiles.
    • Steric Bulk : TMS-substituted derivatives exhibit greater steric hindrance, influencing regioselectivity in reactions like Suzuki-Miyaura couplings.
  • Substituent Position :

    • 3-Position : Substituents here (e.g., TMS-oxy or TMS-ethynyl) exert meta-directing effects, altering reaction pathways compared to para-substituted analogs.
    • 4-Position : Methoxy or chloro groups at this position (e.g., 4-methoxy-3-TMS-pyridine ) modulate resonance stabilization, affecting acidity and coordination properties.

Research Findings and Trends

  • Synthetic Flexibility : TMS-functionalized pyridines are increasingly used in flow chemistry and high-throughput screening due to their stability and modularity .
  • Comparative Stability : TMS-oxy derivatives exhibit superior hydrolytic stability compared to tert-butyldimethylsilyl (TBS) analogs, though they are less stable than triisopropylsilyl (TIPS) variants.
  • Emerging Analogs : Recent work explores unsymmetrical pyridines with mixed substituents (e.g., dimethoxymethyl and TMS-ethynyl ), enabling tailored electronic profiles for catalysis.

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